Proksifein's Polyadenylation Inhibition Enables Synergistic Arthritis Reduction In Vivo vs. Cyclophosphamide Monotherapy
In a direct head-to-head in vivo study, proksifein (Cofa) was evaluated in combination with cyclophosphamide (CPA) versus CPA alone. The combination of 2 x 50 mg/kg IP CPA and 2 x 50 mg/kg IP Cofa significantly reduced the development of adjuvant arthritis in rats, an effect not observed with CPA monotherapy at this dose [1]. This demonstrates that proksifein provides a quantifiable enhancement of CPA's therapeutic effect, a differentiation not achievable with caffeine or other xanthines lacking polyadenylation inhibitory activity.
| Evidence Dimension | Adjuvant Arthritis Reduction (in vivo rat model) |
|---|---|
| Target Compound Data | 2 x 50 mg/kg IP CPA + 2 x 50 mg/kg IP Cofa |
| Comparator Or Baseline | Cyclophosphamide (CPA) alone (monotherapy) |
| Quantified Difference | Combination therapy reduced arthritis development; monotherapy did not |
| Conditions | Rat adjuvant arthritis model; intraperitoneal (IP) administration |
Why This Matters
This is the sole published in vivo evidence quantifying proksifein's unique therapeutic enhancement effect, directly informing its utility in immunology research.
- [1] Kröger, H., Klosa, J., Grätz, R., Dietrich, A., Ehrlich, W., & Wild, A. (1996). The therapeutic effect of a combination of cofpropamine, a caffeine derivative, and cyclophosphamide on the development of adjuvant arthritis of rats and collagen arthritis of mice. General Pharmacology, 27(7), 1215-1218. View Source
